molecular formula C8H11IN2O2 B2618925 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid CAS No. 2402829-98-3

2-Tert-butyl-4-iodopyrazole-3-carboxylic acid

Cat. No. B2618925
CAS RN: 2402829-98-3
M. Wt: 294.092
InChI Key: MKVMNXGDCNEKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-iodopyrazole-3-carboxylic acid is a chemical compound that has been synthesized for scientific research purposes. This compound is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

2-Tert-butyl-4-iodopyrazole-3-carboxylic acid has been widely used in scientific research studies, particularly in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a tool compound to investigate the mechanism of action of various enzymes and proteins.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid is not well understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including the enzyme cyclooxygenase-2 (COX-2) and the protein kinase C (PKC) isoform delta. This inhibition may lead to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-bacterial and anti-viral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for the research of 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid. One potential direction is the investigation of its therapeutic potential for various diseases, including cancer and inflammation. Another direction is the investigation of its mechanism of action, particularly its interaction with enzymes and proteins. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential environmental impact.

Synthesis Methods

The synthesis of 2-Tert-butyl-4-iodopyrazole-3-carboxylic acid involves the reaction of tert-butyl acetylene with iodine monochloride in the presence of copper (I) iodide. The resulting product is then treated with hydrazine hydrate to obtain the final product. This method has been optimized for high yields and purity, making it suitable for scientific research purposes.

properties

IUPAC Name

2-tert-butyl-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)11-6(7(12)13)5(9)4-10-11/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVMNXGDCNEKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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